4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
CAS No.: 905678-94-6
Cat. No.: VC6653766
Molecular Formula: C21H22ClN3O3S2
Molecular Weight: 464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905678-94-6 |
|---|---|
| Molecular Formula | C21H22ClN3O3S2 |
| Molecular Weight | 464 |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H22ClN3O3S2/c1-14-17(22)10-11-18-19(14)23-21(29-18)24-20(26)15-6-8-16(9-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26) |
| Standard InChI Key | WTLQGJSXAAFUSS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)Cl |
Introduction
4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C21H22ClN3O3S2 and a molecular weight of approximately 464 g/mol. This compound is primarily used for non-human research purposes and is not intended for therapeutic or veterinary use. Its structure includes an azepane ring, a sulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties and potential biological activities.
Synthesis
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multiple-step syntheses starting from readily available precursors. These syntheses typically require careful control of reaction conditions to ensure the formation of the desired product.
Research Use
Given its classification for non-human research, this compound may be used in various scientific studies, such as pharmacological or chemical biology research, to explore its interactions with biological systems or as a tool compound in drug discovery processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume